Cefcapene pivoxil hydrochloride
Overview
Description
Cefcapene pivoxil hydrochloride is the pivaloyl oxygen methyl ester of cefcapene . It is a third-generation cephalosporin antibiotic that exhibits potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus, and Gram-negative bacteria .
Synthesis Analysis
Cefcapene pivoxil monohydrochloride monohydrate, a broad-spectrum third-generation cephalosporin for oral administration, was prepared by reacting three centers of 7 beta-amino-3- (hydroxymethyl)cephalosporinic acid (7-HACA), derived from 7 beta-aminocephalosporanic acid . Another synthesis method involves adding Boc S-1108 (II) 100.0g (0.15mol), methyl alcohol 1L and ethyl sulfonic acid 38.6mL (0.30mol) in the 3L reaction flask, stirring at 20 ℃ for 16 hours .
Molecular Structure Analysis
The molecular formula of Cefcapene pivoxil hydrochloride is C23H30ClN5O8S2 . The average mass is 604.096 Da and the monoisotopic mass is 603.122437 Da .
Chemical Reactions Analysis
Cefcapene pivoxil, similar to other cephalosporins, was subjected to stress conditions of degradation in aqueous solutions including hydrolysis, oxidation, and thermal degradation .
Physical And Chemical Properties Analysis
Cefcapene pivoxil hydrochloride is a very slightly yellow crystalline powder of white, with a special odor, bitter in the mouth . It is easily dissolved in N, N dimethyl formamide and methanol, slightly soluble in ethanol, and hardly water-soluble . Cefcapene pivoxil hydrochloride is non-hygroscopic .
Scientific Research Applications
Treatment of Lower Respiratory Tract Infections : Demonstrated high effectiveness and tolerance, with a bacteria eradication rate of 91.67% and mild adverse effects in patients with lower respiratory tract infections (Zhong Xiao-ning, 2008).
Absorption in Patients with Infections and Diarrhea : Showed effective absorption and safety in patients with infection accompanied by soft stool or diarrhea, maintaining efficacy and tolerability (H. Tanimura et al., 2003).
Pharmacokinetics in Healthy Subjects : Studied in healthy Korean subjects for its pharmacokinetics, showing a linear property and good tolerance at various doses (Su-jin Rhee et al., 2013).
Synthesis Methodology : A practical synthesis method was developed for Cefcapene pivoxil, which is significant for industrial-scale production (Jian'an Jiang et al., 2012).
Novel Oral Cephalosporins : Cefcapene pivoxil is identified as a key drug among new oral cephalosporins, showing greater activity against Gram-negative bacterial infections (M. Cazzola, 2000).
Effects with Gastrointestinal Drugs : Its absorption and antibacterial effect were not significantly affected by concomitant gastrointestinal drugs, showing a sufficient antibacterial effect (Y. Niki et al., 2006).
Residual Organic Solvent Determination : A method was established for determining residual solvents in Cefcapene pivoxil hydrochloride, crucial for quality control in pharmaceutical production (L. Rui-pin, 2014).
Hypoglycemia and Hypocarnitinemia in the Elderly : A case study revealed that elderly patients at risk of carnitine deficiency developed hypoglycemia after treatment with Cefcapene pivoxil, highlighting the need for cautious prescribing (S. Hanai et al., 2019).
Perioral Dermatitis Treatment : Found to be effective in treating perioral dermatitis related to fusobacteria, especially in patients who cannot take tetracyclines (N. Ishiguro et al., 2014).
Stability-Indicating HPLC Method : A method was developed for determining Cefcapene pivoxil in the presence of degradation products, important for ensuring drug stability and efficacy (P. Zalewski et al., 2012).
Penetration into Aqueous Humor : A study on the penetration of Cefcapene into aqueous humor after oral administration indicated poor penetration, suggesting limited effectiveness for preventing postoperative endophthalmitis (K. Okamoto et al., 2020).
Bacteriological and Clinical Efficacy in Pharyngitis Treatment : Demonstrated similar efficacy in 5-day and 10-day treatment regimens for streptococcal pharyngitis in children, with good tolerability (H. Sakata, 2008).
Drug Permeation in Silkworm Larva Midgut : The permeation characteristics of Cefcapene and its prodrug were studied in the silkworm larva midgut, providing insights into drug transport and effectiveness in infection models (H. Hamamoto et al., 2005).
Transference in Premature Rupture of Membranes : Evaluated the transfer of Cefcapene pivoxil into maternal and umbilical blood and amniotic fluid, showing its potential as a prophylactic agent in cases of premature rupture of membranes (A. Narimatsu & H. Tamura, 2001).
Absorption Mechanism in Ester Prodrugs : Investigated the absorption mechanism of Cefcapene pivoxil as an ester prodrug, enhancing the understanding of oral absorption prediction (Xin He et al., 2004).
Safety And Hazards
Future Directions
Cefcapene pivoxil hydrochloride is currently being used in clinical settings. For adults, the typical dosage is 100mg (titer) taken orally three times daily after meals . The dosage may be adjusted according to the patient’s disease, age, and symptoms. If the effect is insufficient, the dosage may be increased to 150mg (titer) taken orally three times daily after meals .
properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O8S2.ClH.H2O/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4;;/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29);1H;1H2/b12-6-;;/t14-,18-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXIJPQYUCFVAL-XRLCNELCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN5O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cefcapene pivoxil hydrochloride | |
CAS RN |
147816-24-8 | |
Record name | S 1108 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147816248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEFCAPENE PIVOXIL HYDROCHLORIDE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V16A6AYI9H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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